5-Bromo-4-chloro-2-fluorobenzaldehyde
Overview
Description
5-Bromo-4-chloro-2-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde typically involves halogenation reactions. One common method is the bromination of 4-chloro-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed:
Oxidation: 5-Bromo-4-chloro-2-fluorobenzoic acid
Reduction: 5-Bromo-4-chloro-2-fluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-2-fluorobenzaldehyde is widely used in scientific research due to its versatile reactivity and functional group compatibility. Some of its key applications include:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzaldehyde is primarily determined by its functional groups and halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the halogen atoms can participate in electrophilic aromatic substitution reactions. These reactivities enable the compound to interact with various molecular targets and pathways, making it a valuable intermediate in chemical synthesis .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
- 2-Chloro-4-bromo-5-fluorobenzaldehyde
Comparison: 5-Bromo-4-chloro-2-fluorobenzaldehyde is unique due to the specific arrangement of its halogen atoms and the presence of an aldehyde group. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine atoms in this compound can lead to different substitution patterns and reactivity compared to compounds with only one type of halogen .
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIYYWQCGYDEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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